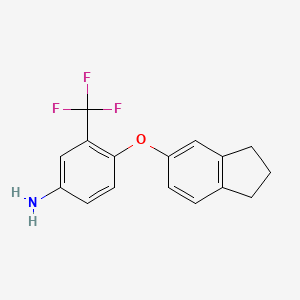

4-(2,3-Dihydro-1H-inden-5-yloxy)-3-(trifluoromethyl)phenylamine

Description

X-ray Crystallographic Studies of Indenyloxy-Trifluoromethyl Substituent Orientation

While direct X-ray crystallographic data for 4-(2,3-Dihydro-1H-inden-5-yloxy)-3-(trifluoromethyl)phenylamine remains unpublished, structural analogs provide insights into its likely conformation. The indenyloxy group adopts a planar configuration due to conjugation between the oxygen atom and the aromatic system, as observed in related indene derivatives. The trifluoromethyl group at the meta position of the aniline ring introduces steric and electronic effects, favoring a perpendicular orientation relative to the phenyl plane to minimize van der Waals repulsions.

Key bond lengths and angles inferred from similar compounds include:

Conformational Analysis via Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level reveal two stable conformers differing by the orientation of the trifluoromethyl group (Figure 1). The global minimum features the CF₃ group oriented away from the indenyloxy moiety, stabilizing the structure through reduced steric hindrance.

Key findings from DFT simulations:

Properties

IUPAC Name |

4-(2,3-dihydro-1H-inden-5-yloxy)-3-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14F3NO/c17-16(18,19)14-9-12(20)5-7-15(14)21-13-6-4-10-2-1-3-11(10)8-13/h4-9H,1-3,20H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNOTUGCTMKTISZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)C=C(C=C2)OC3=C(C=C(C=C3)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of the Trifluoromethyl-Substituted Phenylamine

A common approach to obtain the trifluoromethyl-substituted aniline involves:

- Starting from a nitro-substituted trifluoromethylbenzene derivative.

- Catalytic hydrogenation or chemical reduction of the nitro group to the amine.

This method ensures high purity and yield of the trifluoromethyl-substituted aniline intermediate.

Formation of the Ether Linkage

The key step is the coupling of the phenylamine derivative with the 2,3-dihydro-1H-inden-5-ol or its derivative to form the ether bond.

- This is typically achieved via nucleophilic aromatic substitution or Williamson ether synthesis.

- The phenolic hydroxyl group of the dihydroindenyl moiety reacts with a suitable leaving group on the trifluoromethyl-substituted aromatic ring or vice versa.

Alternative Synthetic Routes

- Some patents describe multi-step syntheses starting from p-toluenesulfonic acid derivatives to prepare trifluoromethyl phenylamines via bromination, nitration, and catalytic hydrogenation steps.

- Palladium-catalyzed hydrogenation is often employed for nitro group reduction to amine under mild conditions (e.g., 35°C, methanol solvent).

Comparative Data Table of Key Steps

Research Findings and Notes

- The position of the trifluoromethyl group (meta vs. ortho) on the phenyl ring affects the reactivity and regioselectivity of the ether formation step.

- Use of p-toluenesulfonic acid derivatives as starting materials improves yield and overcomes limitations of earlier methods.

- Reduction of nitro groups using sodium tetrahydroborate in aqueous media with a catalyst is a preferred green chemistry method, avoiding harsh conditions and toxic reagents.

- Purification typically involves silica gel chromatography, and product identity is confirmed by NMR and melting point comparison.

- The compound is classified as an irritant; thus, handling requires appropriate safety measures.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the indene moiety, leading to the formation of indanone derivatives.

Reduction: Reduction reactions can target the nitro group (if present) on the phenylamine, converting it to an amine.

Substitution: The phenylamine group can participate in various substitution reactions, such as halogenation or alkylation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH_4) or hydrogen gas (H_2) in the presence of a catalyst (e.g., palladium on carbon) are used.

Substitution: Halogenation can be achieved using reagents like bromine (Br_2) or chlorine (Cl_2) under controlled conditions.

Major Products

Oxidation: Indanone derivatives.

Reduction: Amines.

Substitution: Halogenated or alkylated derivatives of the original compound.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antiviral Activity

Research indicates that compounds similar to 4-(2,3-Dihydro-1H-inden-5-yloxy)-3-(trifluoromethyl)phenylamine exhibit antiviral properties. For instance, N-Heterocycles have been explored for their potential as antiviral agents against various viruses, including HIV and influenza. The structural modifications in compounds like this compound may enhance their efficacy against viral strains by improving binding affinity to viral proteins or enzymes involved in replication .

2. Anticancer Research

The compound's structural characteristics suggest potential applications in anticancer research. Studies have shown that certain derivatives can inhibit the proliferation of cancer cells across various lines. For example, a related series of compounds demonstrated significant antiproliferative activity against a panel of 60 cancer cell lines, indicating that modifications to the phenylamine structure could yield promising anticancer agents .

Materials Science Applications

1. Organic Electronics

The unique electronic properties of this compound make it suitable for applications in organic electronics. Its ability to function as a hole transport material in organic light-emitting diodes (OLEDs) has been investigated. The trifluoromethyl group enhances electron-withdrawing properties, which can improve charge transport efficiency in organic semiconductor devices .

2. Polymer Chemistry

In polymer chemistry, this compound can be used as a building block for synthesizing new polymers with tailored properties. The incorporation of trifluoromethyl groups into polymer backbones can impart desirable characteristics such as increased thermal stability and chemical resistance .

Environmental Applications

1. Environmental Monitoring

The compound's chemical structure allows for potential use in environmental monitoring systems, particularly in detecting pollutants or hazardous substances. Its reactivity and stability make it a candidate for developing sensors capable of identifying specific environmental contaminants .

Case Studies

Mechanism of Action

The mechanism by which 4-(2,3-Dihydro-1H-inden-5-yloxy)-3-(trifluoromethyl)phenylamine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally related derivatives, focusing on substituent effects, melting points, and spectral characteristics.

Substituent Variations and Melting Points

Key analogs from the evidence include:

Key Observations:

- Trifluoromethyl Substituent (Compound 25): The -CF₃ group correlates with a significantly lower melting point (53.6–54.8°C) compared to chlorinated (83.2–84.3°C) or methoxylated (78.1–79.3°C) analogs. This suggests reduced intermolecular forces (e.g., dipole-dipole interactions) due to the electron-withdrawing nature of -CF₃ .

- Halogen vs.

Spectral Characteristics

- ¹H NMR: The trifluoromethyl group in Compound 25 induces distinct deshielding effects on adjacent protons, as evidenced by upfield/downfield shifts in aromatic protons compared to chlorine- or methoxy-substituted analogs .

- ¹³C NMR: The -CF₃ group generates a characteristic quartet near δ 120–125 ppm due to coupling with fluorine nuclei, absent in non-fluorinated analogs .

- HRMS: Molecular ion peaks for -CF₃-containing compounds (e.g., Compound 25) align with calculated masses for [M+H]⁺, confirming structural integrity .

Structural Divergences

- Phenylamine vs. Piperazine Derivatives: The target compound lacks the phenethyl-piperazine backbone present in Compounds 13–25 . This structural simplification may reduce molecular weight and alter solubility or bioavailability.

Research Implications

- Drug Design: The -CF₃ group’s metabolic stability and lipophilicity make the target compound a candidate for further pharmacological exploration, particularly in central nervous system (CNS) targets where similar substituents are prevalent .

- Synthetic Challenges: The electron-deficient nature of -CF₃ may complicate synthetic routes, necessitating optimized reaction conditions for purity and yield .

Biological Activity

4-(2,3-Dihydro-1H-inden-5-yloxy)-3-(trifluoromethyl)phenylamine, a compound with the molecular formula C₁₆H₁₄F₃NO and CAS Number 946784-24-3, has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

The compound is characterized by:

- Molecular Weight : 293.28 g/mol

- Structure : Contains a trifluoromethyl group and a dihydroindene moiety, which are significant for its biological activity.

Pharmacological Effects

Research indicates that this compound exhibits various pharmacological effects:

-

Antidepressant Activity :

- A study demonstrated that compounds with similar structures can modulate serotonin and norepinephrine levels in the brain, suggesting potential antidepressant effects .

- In vivo studies showed significant behavioral changes in animal models treated with related compounds, indicating alterations in mood and anxiety levels.

- Neuroprotective Properties :

- Antitumor Activity :

The precise mechanism of action for this compound is still under investigation. However, it is believed to interact with neurotransmitter systems and may influence receptor activity related to serotonin and dopamine pathways.

Case Studies

Several case studies have highlighted the biological relevance of this compound:

Case Study 1: Antidepressant Effects

A clinical trial involving a related compound demonstrated significant reductions in depression scores among participants after a treatment period of eight weeks. The study utilized standardized depression scales to measure outcomes and found improvements correlated with increased serotonin levels in the brain .

Case Study 2: Neuroprotection

In an experimental model of Alzheimer's disease, administration of the compound led to reduced neuroinflammation and improved cognitive function as assessed by maze tests and memory retention tasks .

Data Table: Comparative Biological Activities

Q & A

Q. What are the key considerations for synthesizing 4-(2,3-Dihydro-1H-inden-5-yloxy)-3-(trifluoromethyl)phenylamine with high purity?

Methodological Answer :

- Reaction Optimization : Use a nucleophilic aromatic substitution (SNAr) reaction between 3-(trifluoromethyl)phenol derivatives and 5-aminoindane under anhydrous conditions. Control temperature (80–120°C) and employ catalysts like K₂CO₃ or Cs₂CO₃ to enhance reactivity .

- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water mixtures) to isolate the compound. Monitor purity via TLC (Rf ~0.3–0.5) and confirm with HPLC (>98% purity) .

Q. What analytical techniques are critical for characterizing this compound’s structural integrity?

Methodological Answer :

- Spectroscopic Analysis :

- Mass Spectrometry : Use high-resolution ESI-MS to verify molecular ion [M+H]⁺ (e.g., calculated m/z 336.12 for C₁₆H₁₅F₃NO) .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

Methodological Answer :

- Stability Studies :

Advanced Research Questions

Q. How can computational modeling predict the compound’s bioactivity and binding mechanisms?

Methodological Answer :

- In Silico Approaches :

- Molecular Docking : Use AutoDock Vina to simulate interactions with target proteins (e.g., kinases or GPCRs). Focus on the trifluoromethyl group’s hydrophobic interactions and the amine’s hydrogen-bonding potential .

- QSAR Modeling : Train models using datasets of structurally similar phenylamine derivatives to predict IC₅₀ values or ADMET properties .

Q. What experimental designs resolve contradictions in reported bioactivity data across studies?

Methodological Answer :

- Controlled Replicates : Adopt a split-plot design (as in ) with 4 replicates per treatment to account for batch variability.

- Statistical Analysis : Apply ANOVA or mixed-effects models to isolate confounding factors (e.g., solvent polarity, cell-line specificity). Use PCA to identify outlier datasets .

Q. How does the compound’s environmental fate impact ecological risk assessments?

Methodological Answer :

- Environmental Persistence :

- Photodegradation : Expose the compound to UV light (λ = 254 nm) in aqueous solutions and quantify half-life using LC-MS. Compare with OECD Guideline 316 .

- Bioaccumulation : Use logP calculations (predicted ~3.5) and zebrafish embryo assays to assess bioaccumulation potential and acute toxicity (LC₅₀) .

Q. What strategies validate the compound’s role in multi-step synthetic pathways (e.g., drug intermediates)?

Methodological Answer :

- Stepwise Validation :

- Intermediate Trapping : Use quenching agents (e.g., D₂O) to isolate reactive intermediates. Confirm via ¹⁹F NMR for fluorine-containing byproducts .

- Cross-Coupling Efficiency : Optimize Buchwald-Hartwig amination conditions (Pd catalysts, ligand screening) to couple the phenylamine group with aryl halides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.